molecular formula C35H32N2O7S B12019766 Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12019766
M. Wt: 624.7 g/mol
InChI Key: IAKGBFFEQISEAD-HYOGKJQXSA-N
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Description

Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as allyl, butoxybenzoyl, hydroxy, phenoxyphenyl, and thiazole

Preparation Methods

The synthesis of Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrrol-1-yl and thiazole-5-carboxylate structures, followed by the introduction of the allyl, butoxybenzoyl, and phenoxyphenyl groups through various organic reactions such as esterification, alkylation, and condensation reactions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The allyl and phenoxyphenyl groups can participate in nucleophilic substitution reactions.

    Condensation: The thiazole ring can undergo condensation reactions with other carbonyl-containing compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate include:

These compounds share similar structural features but differ in specific functional groups, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.

Properties

Molecular Formula

C35H32N2O7S

Molecular Weight

624.7 g/mol

IUPAC Name

prop-2-enyl 2-[(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-(3-phenoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C35H32N2O7S/c1-4-6-20-42-25-17-15-23(16-18-25)30(38)28-29(24-11-10-14-27(21-24)44-26-12-8-7-9-13-26)37(33(40)31(28)39)35-36-22(3)32(45-35)34(41)43-19-5-2/h5,7-18,21,29,38H,2,4,6,19-20H2,1,3H3/b30-28-

InChI Key

IAKGBFFEQISEAD-HYOGKJQXSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)OC5=CC=CC=C5)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)OC5=CC=CC=C5)O

Origin of Product

United States

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